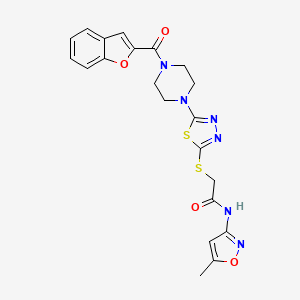

2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O4S2 and its molecular weight is 484.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 1172395-91-3) is a complex organic molecule that integrates several pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N6O4S2, with a molecular weight of 484.6 g/mol. The presence of benzofuran, piperazine, thiadiazole, and isoxazole rings contributes to its potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, indicating that modifications can enhance their efficacy against various pathogens. For instance:

- Benzofuran Derivatives : Compounds with benzofuran moieties have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.78 to 6.25 μg/mL, showcasing their potential as effective antimicrobial agents .

- Thiadiazole Moiety : The incorporation of a thiadiazole ring has been linked to enhanced antimicrobial properties. Research indicates that thiadiazole derivatives exhibited notable activity against Staphylococcus aureus and Candida albicans, with specific compounds showing strong inhibition .

Anticancer Activity

The benzofuran scaffold has also been explored for its anticancer potential. Studies suggest that certain benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

- Binding Affinity : The structural components—especially the hydrophobic benzofuran moiety—may enhance binding to biological targets, increasing selectivity and potency .

- Synergistic Effects : The combination of multiple active groups within the compound may lead to synergistic effects that enhance overall biological activity.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Evaluation : A study evaluated a series of benzofuran-piperazine derivatives against various bacterial strains, demonstrating significant antibacterial effects comparable to standard antibiotics .

- Cancer Cell Lines : Another research project focused on the anticancer effects of benzofuran derivatives in vitro, showing promising results in inhibiting proliferation in breast and lung cancer cell lines .

Data Tables

Applications De Recherche Scientifique

Structural Characteristics

The molecular formula of this compound is C23H21N5O3S2, with a molecular weight of approximately 479.6 g/mol. Its structure combines piperazine and benzofuran moieties with thiadiazole and isoxazole functionalities, which are known for their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds that share structural similarities with 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide . For instance, derivatives containing benzofuran and piperazine have shown significant inhibitory effects against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics like ethambutol . This suggests that the compound could be a candidate for further development as an anti-tubercular agent.

Anticancer Activity

Research into related compounds indicates that hybrid molecules incorporating benzofuran and thiadiazole structures exhibit notable cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) . The mechanism of action often involves inducing apoptosis in cancer cells, which is a promising pathway for therapeutic intervention. For example, certain derivatives have demonstrated IC50 values below 100 µM against these cell lines, indicating potent anticancer activity .

Case Study 1: Synthesis and Evaluation

A study synthesized several amide derivatives related to the target compound through coupling reactions involving piperazine-benzofuran derivatives. The resulting compounds were screened for their biological activities against Mycobacterium tuberculosis, revealing some derivatives with MIC values as low as 0.78 µg/mL . These findings underscore the potential of this chemical class in developing new antimycobacterial agents.

Case Study 2: Anticancer Mechanisms

In another investigation, compounds similar to This compound were assessed for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly increase apoptotic cell populations in treated cultures, demonstrating their potential as anticancer therapeutics .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thiadiazole ring and thioether group are reactive sites for nucleophilic substitution.

| Reaction Type | Conditions | Reagents/Outcome | Reference |

|---|---|---|---|

| Thiadiazole substitution | Basic aqueous/organic solvent, 25°C | Nucleophiles (e.g., amines, thiols) replace the thioether sulfur, forming new C–N or C–S bonds. | |

| Piperazine acylation | DMF, EDC/HOBt, room temperature | Benzofuran-carbonyl group reacts with amines or alcohols to form amides/esters. |

Key Findings :

-

The thiadiazole’s sulfur atom undergoes substitution with amines (e.g., piperazine derivatives) in acetonitrile, yielding analogs with modified biological activity.

-

The piperazine moiety participates in acylation reactions, enabling further structural diversification.

Oxidation-Reduction Reactions

The thioether (-S-) and isoxazole groups are susceptible to redox transformations.

| Reaction Type | Conditions | Reagents/Outcome | Reference |

|---|---|---|---|

| Thioether oxidation | H₂O₂, acidic conditions | Sulfoxide or sulfone formation at the thioether. | |

| Isoxazole reduction | H₂, Pd/C catalyst | Hydrogenation reduces the isoxazole ring to β-amino ketones. |

Key Findings :

-

Oxidation of the thioether linkage with hydrogen peroxide produces sulfoxides, which can alter the compound’s solubility and binding affinity.

-

Catalytic hydrogenation of the isoxazole ring modifies electronic properties, potentially enhancing metabolic stability.

Hydrolysis Reactions

The acetamide and benzofuran-carbonyl groups are prone to hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Reagents/Outcome | Reference |

|---|---|---|---|

| Amide hydrolysis | HCl (6M), reflux | Cleavage of the acetamide group to form carboxylic acid. | |

| Ester hydrolysis | NaOH (1M), aqueous ethanol | Hydrolysis of benzofuran-carbonyl ester to carboxylic acid. |

Key Findings :

-

Acidic hydrolysis of the acetamide group generates a free carboxylic acid, which can be further functionalized.

-

Ester hydrolysis under alkaline conditions increases polarity, impacting pharmacokinetic properties.

Cycloaddition and Ring-Opening Reactions

The thiadiazole and isoxazole rings participate in cycloaddition reactions.

Key Findings :

-

Thermal ring-opening of the thiadiazole generates reactive thiols, useful for synthesizing disulfide-linked dimers .

-

Diels-Alder reactions with the isoxazole ring enable access to polycyclic structures.

Stability and Degradation

The compound’s stability under various conditions has been characterized:

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 2–8 (aqueous buffer) | Stable for 24 hours at 25°C | |

| UV light (254 nm) | Gradual decomposition over 48 hours | |

| High temperature (>100°C) | Thiadiazole ring degrades within 2 hours |

Mechanistic Insights

Propriétés

IUPAC Name |

2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O4S2/c1-13-10-17(25-31-13)22-18(28)12-32-21-24-23-20(33-21)27-8-6-26(7-9-27)19(29)16-11-14-4-2-3-5-15(14)30-16/h2-5,10-11H,6-9,12H2,1H3,(H,22,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMZRDNRVCMARW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.